

Application Notes and Protocols: Sulfo-Cy7 Amine NHS Ester Reaction Conditions

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Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552809

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful conjugation of Sulfo-Cy7 NHS ester to primary amine-containing molecules, such as proteins, peptides, and amino-modified oligonucleotides. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye valued for its high water solubility, which is conferred by its sulfonate groups. This property is particularly advantageous for labeling delicate proteins that are prone to denaturation in the presence of organic co-solvents. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines under physiological to slightly basic conditions.

Core Principles of Sulfo-Cy7 NHS Ester Reactions

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The efficiency of this reaction is highly dependent on several key parameters, which must be carefully controlled to achieve optimal labeling.

Reaction pH

The pH of the reaction buffer is a critical factor. The primary amine must be in a non-protonated state to be nucleophilic. Therefore, the reaction is most efficient at a pH range of 7.2 to 8.5.^[1]^[2] A common choice is a sodium bicarbonate or phosphate buffer at pH 8.3-8.5.^[2]^[3] It is

crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][4]

Molar Ratio of Reactants

The molar ratio of Sulfo-Cy7 NHS ester to the amine-containing molecule will influence the degree of labeling (DOL). A common starting point for antibody labeling is a 10:1 to 20:1 molar ratio of dye to protein.[3][4][5] However, the optimal ratio should be determined empirically for each specific molecule and application, as over-labeling can lead to fluorescence quenching and loss of biological activity.[6]

Concentration of Reactants

For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[3][4][7] Lower concentrations can significantly reduce labeling efficiency.[3][4][7]

Quantitative Data Summary

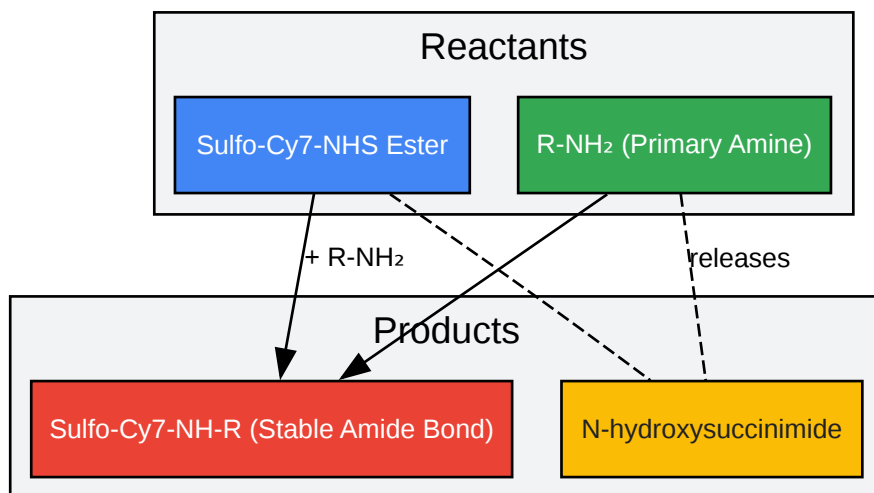
The following tables summarize key quantitative parameters for Sulfo-Cy7 NHS ester reactions.

Parameter	Recommended Range/Value	Notes
Reaction pH	7.2 - 8.5	Optimal labeling is typically achieved at pH 8.3-8.5.[2][3] Avoid amine-containing buffers.
Molar Ratio (Dye:Protein)	5:1 to 20:1	A 10:1 ratio is a common starting point.[3][4] This should be optimized for each specific protein.
Protein Concentration	2 - 10 mg/mL	Lower concentrations can decrease labeling efficiency.[3][4][7]
Reaction Time	1 - 4 hours at room temperature	Can be performed overnight at 4°C.[2]
Reaction Temperature	Room Temperature or 4°C	
Solvent for Dye Stock	Anhydrous DMSO or DMF	Prepare fresh before use as NHS esters are moisture sensitive.[3][8]

Diagrams

Reaction Mechanism

Sulfo-Cy7 NHS Ester Reaction with a Primary Amine

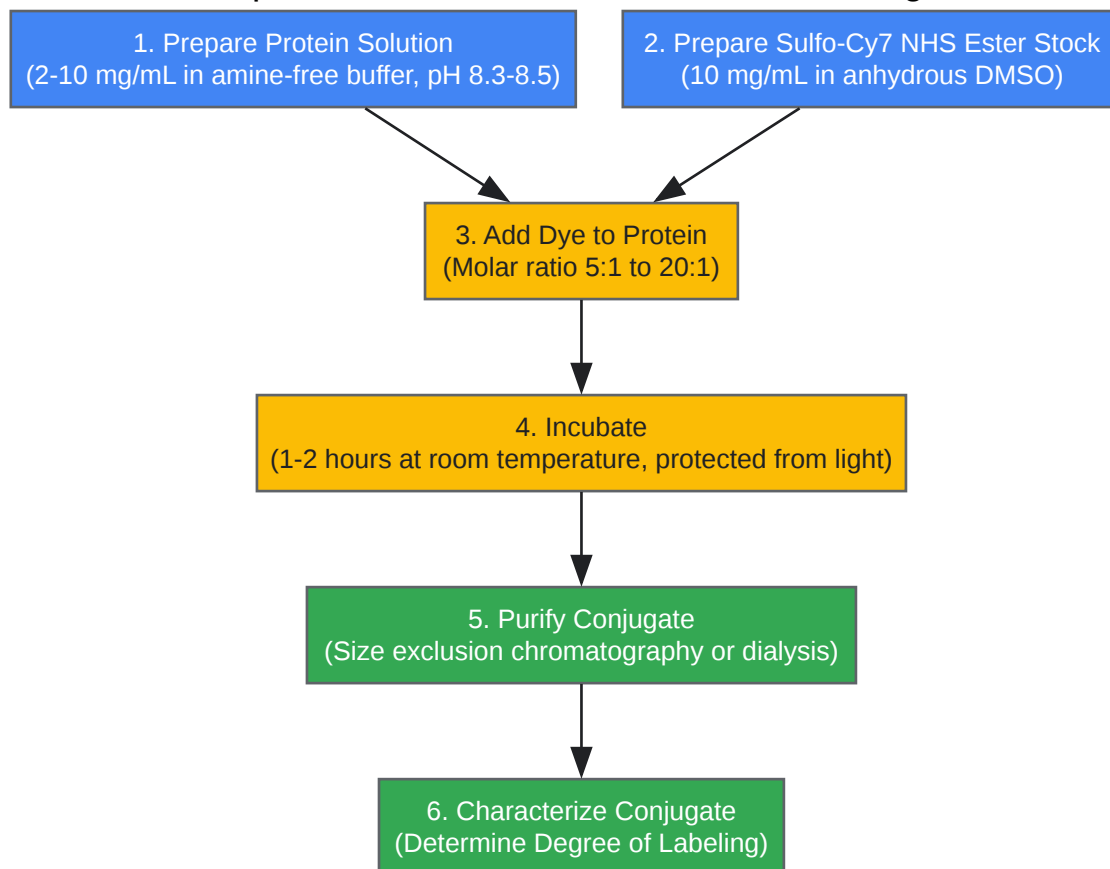


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Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine.

Experimental Workflow

Experimental Workflow for Protein Labeling



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Caption: Workflow for labeling proteins with Sulfo-Cy7 NHS ester.

Experimental Protocols

Protocol 1: Labeling of an IgG Antibody

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

- 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)
- Sulfo-Cy7 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)

- 1 M Sodium bicarbonate buffer, pH 8.5
- Size exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Dissolve 1 mg of the IgG antibody in 0.5 mL of PBS.
 - Add 50 μ L of 1 M sodium bicarbonate buffer to adjust the pH to approximately 8.5. The final protein concentration should be around 2 mg/mL.[\[3\]](#)
- Dye Preparation:
 - Immediately before use, dissolve 1 mg of Sulfo-Cy7 NHS ester in 100 μ L of anhydrous DMSO to make a 10 mg/mL stock solution.[\[7\]](#)
- Labeling Reaction:
 - Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing. For a 10:1 molar ratio, you would add a specific volume based on the molecular weights of the dye and antibody.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.[\[3\]](#)[\[9\]](#)
- Purification of the Conjugate:
 - Equilibrate a Sephadex G-25 column with PBS.
 - Apply the reaction mixture to the column.
 - Elute with PBS. The first colored band to elute is the labeled antibody. The second, smaller band is the unconjugated dye.

- Collect the fractions containing the labeled antibody.
- Characterization:
 - Measure the absorbance of the purified conjugate at 280 nm and ~750 nm (the absorbance maximum for Sulfo-Cy7).
 - Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

$$\text{Protein Concentration (mg/mL)} = [A_{280} - (A_{750} \times CF)] / (\epsilon_{\text{protein}} \times \text{path length})$$

$$\text{DOL} = (A_{750} \times \text{MW}_{\text{protein}}) / (\epsilon_{\text{dye}} \times \text{Protein Concentration (mg/mL)})$$

Where:

- A_{280} and A_{750} are the absorbances at 280 nm and 750 nm.
- CF is the correction factor (A_{280} of the free dye / A_{750} of the free dye).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
- ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (typically around 240,600 $\text{M}^{-1}\text{cm}^{-1}$).[\[10\]](#)
- $\text{MW}_{\text{protein}}$ is the molecular weight of the protein (e.g., ~150,000 g/mol for IgG).

Protocol 2: Labeling of an Amino-Modified Oligonucleotide

Materials:

- 100 nmol of amino-modified oligonucleotide
- Sulfo-Cy7 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)

- 0.1 M Sodium bicarbonate buffer, pH 8.5
- Ethanol
- Nuclease-free water
- Reverse-phase HPLC for purification

Procedure:

- Oligonucleotide Preparation:
 - Dissolve 100 nmol of the amino-modified oligonucleotide in 225 μ L of nuclease-free water.
 - Add 75 μ L of 1 M sodium bicarbonate buffer to adjust the pH.^[7]
- Dye Preparation:
 - Prepare a fresh 10 mg/mL stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.
- Labeling Reaction:
 - While vortexing the oligonucleotide solution, slowly add the Sulfo-Cy7 NHS ester stock solution. A 10-fold molar excess of the dye is a good starting point.
 - Incubate the reaction for 2-4 hours at room temperature with continuous stirring, protected from light.^[7]
- Purification:
 - Add 1 mL of cold absolute ethanol to precipitate the labeled oligonucleotide. Incubate at -20°C for 30 minutes.^[7]
 - Centrifuge to pellet the oligonucleotide.
 - Wash the pellet with 70% ethanol and air dry briefly.
 - Resuspend the pellet in nuclease-free water.

- Purify the labeled oligonucleotide by reverse-phase HPLC.

Storage and Stability

- Sulfo-Cy7 NHS ester (solid): Store at -20°C, protected from light and moisture.[11][12] It can be stable for up to 12 months under these conditions.[10][12]
- Dye Stock Solution (in DMSO): It is recommended to prepare this fresh for each use. If necessary, it can be stored at -20°C for a short period, but repeated freeze-thaw cycles should be avoided.
- Labeled Conjugate: Store at 4°C, protected from light. For long-term storage, consider adding a bacteriostatic agent like sodium azide and storing at -20°C or -80°C.

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